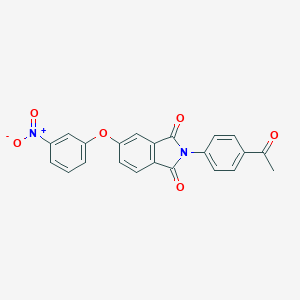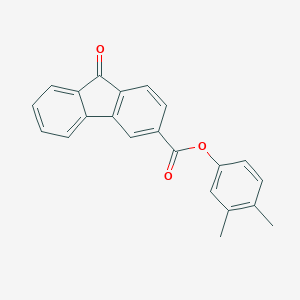
Propyl 2-(4-methylphenyl)-1,3-dioxoisoindoline-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 2-(4-methylphenyl)-1,3-dioxoisoindoline-5-carboxylate is a chemical compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and are used in various pharmaceutical applications. This compound, in particular, has a unique structure that includes a propyl ester group, a methylphenyl group, and a dioxoisoindoline core, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 2-(4-methylphenyl)-1,3-dioxoisoindoline-5-carboxylate typically involves the following steps:
Formation of the Isoindoline Core: The isoindoline core can be synthesized through the reaction of phthalic anhydride with an appropriate amine, such as 4-methylphenylamine, under acidic conditions. This reaction forms the intermediate 4-methylphenylisoindoline-1,3-dione.
Esterification: The intermediate is then subjected to esterification with propanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can also be considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Propyl 2-(4-methylphenyl)-1,3-dioxoisoindoline-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Amides or thioesters.
Scientific Research Applications
Propyl 2-(4-methylphenyl)-1,3-dioxoisoindoline-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Propyl 2-(4-methylphenyl)-1,3-dioxoisoindoline-5-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Propyl 2-(4-methylphenyl)-1,3-dioxoisoindoline-5-carboxylate can be compared with other isoindoline derivatives, such as:
Methyl 2-(4-methylphenyl)-1,3-dioxoisoindoline-5-carboxylate: Similar structure but with a methyl ester group instead of a propyl ester group.
Ethyl 2-(4-methylphenyl)-1,3-dioxoisoindoline-5-carboxylate: Similar structure but with an ethyl ester group instead of a propyl ester group.
Butyl 2-(4-methylphenyl)-1,3-dioxoisoindoline-5-carboxylate: Similar structure but with a butyl ester group instead of a propyl ester group.
The uniqueness of this compound lies in its specific ester group, which can influence its physical and chemical properties, such as solubility, reactivity, and biological activity.
Properties
IUPAC Name |
propyl 2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-3-10-24-19(23)13-6-9-15-16(11-13)18(22)20(17(15)21)14-7-4-12(2)5-8-14/h4-9,11H,3,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCCHSASNFDWCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pentyl 4-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B391386.png)




![2-Bromo-4-chloro-6-({[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B391397.png)

![N-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]amine](/img/structure/B391399.png)
![2,6-dibromo-4-[(2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B391401.png)
![2,6-dibromo-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B391403.png)
![N-(4-bromobenzylidene)-N-[2-(2-furyl)imidazo[1,2-a]pyridin-3-yl]amine](/img/structure/B391404.png)


